molecular formula C9H12FNO2 B13039803 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol

Katalognummer: B13039803
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: WTIWATGLMYUBBD-MLUIRONXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenol group, an amino group, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of enantioselective catalysts to achieve the (1S,2R) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with enzymes by forming hydrogen bonds or covalent bonds with active site residues, thereby modulating enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,2R)-1-Amino-2-indanol: Shares similar stereochemistry but lacks the fluorophenol group.

    (1S,2R)-2-Bromocyclopentanol: Similar stereochemistry but different functional groups.

    (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: Similar structure but with different substituents .

Uniqueness

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the fluorophenol group enhances its reactivity and potential for use in various fields.

Eigenschaften

Molekularformel

C9H12FNO2

Molekulargewicht

185.20 g/mol

IUPAC-Name

3-[(1S,2R)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI-Schlüssel

WTIWATGLMYUBBD-MLUIRONXSA-N

Isomerische SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)F)O)N)O

Kanonische SMILES

CC(C(C1=CC(=CC(=C1)F)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.